(S)-3-Methyl-2-phenylbutylamine
Overview
Description
(S)-3-Methyl-2-phenylbutylamine (PBA) is a chiral amine that has been demonstrated to be a versatile agent in the optical resolution of racemic carboxylic acids. It has been used to resolve important pharmaceutical compounds such as ibuprofen, ketoprofen, and naproxen, yielding high enantiomeric excesses (ee) and reasonable yields .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature, which provides insight into potential synthetic routes for (S)-3-Methyl-2-phenylbutylamine. For instance, (S,S)-2-Amino-3-phenylbutyric acid was synthesized from diethyl (R)-(1-phenylethyl)malonate, which in turn was obtained by desulfurization of an adduct formed in a stereoselective Michael reaction . Another related synthesis involved the highly diastereoselective formation of a cyanohydrin derivative, which is a key component of HIV protease inhibitors . These methods highlight the importance of stereoselective synthesis in obtaining chiral compounds like PBA.
Molecular Structure Analysis
While the molecular structure of (S)-3-Methyl-2-phenylbutylamine itself is not directly discussed, the synthesis and crystal structure of a related compound, S-(+)-N'-tertbutylaminocarbonyl-N-[3-methyl-2-(4-chlorophenyl)butyryl] thiourea, has been reported. This compound's crystal structure was determined by single-crystal X-ray diffraction analysis, revealing intramolecular hydrogen bonds and intermolecular interactions that are crucial for the stability of the crystal . These findings suggest that similar intramolecular and intermolecular forces could be present in the structure of PBA, affecting its reactivity and physical properties.
Chemical Reactions Analysis
The use of (S)-3-Methyl-2-phenylbutylamine in chemical reactions primarily involves its role in the resolution of racemic mixtures. It has been successfully used to resolve various carboxylic acids, including those that are key intermediates for ACE inhibitors and hypoglycemic agents, with high enantiomeric excesses, indicating its high selectivity and efficiency in such reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-3-Methyl-2-phenylbutylamine are not explicitly detailed in the provided papers. However, the high enantiomeric excesses achieved in the resolution processes suggest that PBA has distinct stereochemical properties that allow for effective chiral discrimination. The yields reported also imply that PBA is a robust reagent that can be used under various reaction conditions without significant loss of selectivity .
Scientific Research Applications
Optical Resolution of Racemic Carboxylic Acids
(S)-3-Methyl-2-phenylbutylamine (PBA) is primarily used in the optical resolution of racemic carboxylic acids of pharmaceutical importance. Key applications include the resolution of racemates like ibuprofen, ketoprofen, naproxen, and other carboxylic acids crucial for ACE inhibitors and hypoglycemic drugs (Chikusa et al., 2002).
Formation in Cocoa Processing
It's also found in studies related to the formation of amines during thermal processing of cocoa. This includes the enzymic formation of amines like 2-methylbutylamine and 2-phenylethylamine from parent amino acids during cocoa fermentation and roasting (Granvogl et al., 2006).
Synthesis of N-Methyl- and N-Alkylamines
(S)-3-Methyl-2-phenylbutylamine is relevant in the synthesis of N-methyl- and N-alkylamines, where it serves as a structural motif in life-science molecules. The development of methods for the synthesis and functionalization of amines using earth-abundant metal-based catalysts often involves compounds like PBA (Senthamarai et al., 2018).
Antibacterial and Modulatory Activity
In the field of pharmacology, derivatives of (S)-3-Methyl-2-phenylbutylamine have been investigated for their antibacterial and modulatory activities. Computational prediction models and in vitro studies are conducted to explore their potential as antibacterial agents (Figueredo et al., 2020).
Engineering Amine Transaminase for Aryl–Alkyl Amines Synthesis
(S)-3-Methyl-2-phenylbutylamine is studied in the engineering of the active site of amine transaminases for the asymmetric synthesis of aryl–alkyl amines and amino alcohols. This includes enhancing the enzymatic activity for bulky ketones and facilitating the synthesis of amines with high enantiomeric purities (Nobili et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(2S)-3-methyl-2-phenylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMAQVANUGNDOM-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CN)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Methyl-2-phenylbutylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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